molecular formula C18H20N4O2 B10986502 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxybenzyl)butanamide

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxybenzyl)butanamide

Cat. No.: B10986502
M. Wt: 324.4 g/mol
InChI Key: IWUYCWGTOXUSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxybenzyl)butanamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazolopyridine core, which is fused with a butanamide moiety and a methoxybenzyl group, contributing to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxybenzyl)butanamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxybenzyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxybenzyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Research has explored its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxybenzyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects. For example, in cancer cells, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-chlorobenzyl)butanamide: Similar structure but with a chlorobenzyl group instead of a methoxybenzyl group.

    4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-fluorobenzyl)butanamide: Contains a fluorobenzyl group, which may alter its biological activity.

Uniqueness

The presence of the methoxybenzyl group in 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxybenzyl)butanamide can influence its solubility, binding affinity, and overall biological activity, making it unique compared to its analogs. This specific substitution can enhance its potential as a therapeutic agent by improving its pharmacokinetic properties.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C18H20N4O2/c1-24-15-8-3-2-7-14(15)13-19-18(23)11-6-10-17-21-20-16-9-4-5-12-22(16)17/h2-5,7-9,12H,6,10-11,13H2,1H3,(H,19,23)

InChI Key

IWUYCWGTOXUSKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.